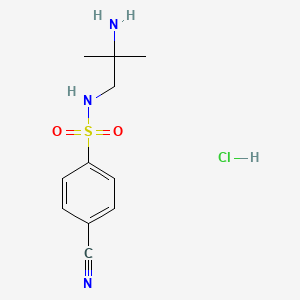![molecular formula C14H14N2O3S B7640146 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid, also known as MTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiazole, a heterocyclic compound that contains a sulfur and nitrogen atom in its ring structure. MTB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, this compound may be able to alter gene expression patterns in cells, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immune cells, this compound has been shown to modulate cytokine production and immune cell activation, leading to changes in the immune response.
实验室实验的优点和局限性
One advantage of using 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing cell death or other adverse effects. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
未来方向
There are several future directions for research on 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid, including:
1. Further studies on the mechanism of action of this compound and its potential interactions with other compounds.
2. Development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for research.
3. Investigation of the potential use of this compound in combination with other compounds for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
4. Exploration of the potential use of this compound as a tool for epigenetic research, as it has been shown to inhibit HDACs and alter gene expression patterns.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects make it a versatile tool for studying various cellular processes, and its relatively low toxicity allows for higher concentrations to be used in experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
合成方法
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid can be synthesized through a multistep process that involves the reaction of 2-methyl-4-nitrothiazole with 3-aminobenzoic acid, followed by reduction and acylation steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
3-[[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-16-12(8-20-9)10-3-2-4-11(7-10)14(19)15-6-5-13(17)18/h2-4,7-8H,5-6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSKEOJNQJTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
